Ethane-d6

Description

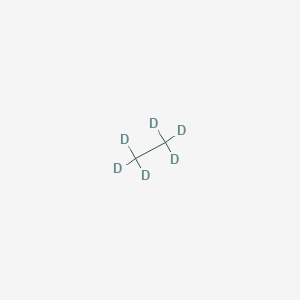

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,2-hexadeuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6/c1-2/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMSDBZUPAUEDD-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167532 | |

| Record name | Ethane-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

36.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Compressed gas; [Sigma-Aldrich MSDS] | |

| Record name | Ethane-d6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1632-99-1 | |

| Record name | Ethane-d6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethane-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Ethane-d6 (Hexadeuteroethane)

CAS: 1632-99-1 | Formula:

Executive Summary

Ethane-d6 (Hexadeuteroethane) is the fully deuterated isotopologue of ethane, serving as a critical reference standard in nuclear magnetic resonance (NMR) spectroscopy and a mechanistic probe in physical organic chemistry. Its primary utility lies in its "silent" proton signature (allowing background-free analysis of ethyl-containing analytes) and its distinct vibrational modes used to quantify Kinetic Isotope Effects (KIE). This guide details its physicochemical properties, spectroscopic behavior, and synthesis protocols for research applications.[2]

Physicochemical Characterization

Fundamental Properties

This compound exhibits physical properties distinct from proteo-ethane (

| Property | Ethane ( | This compound ( | Note |

| Molar Mass | 30.07 g/mol | 36.11 g/mol | +20% Mass Increase |

| Boiling Point (1 atm) | 184.55 K (-88.6 °C) | 184.00 K (-89.15 °C) | Inverse Isotope Effect* |

| Melting Point | 90.3 K (-182.8 °C) | 89.7 K (-183.4 °C) | Slight depression |

| Density (Liquid) | 0.544 g/mL (at -88°C) | ~0.650 g/mL (est.)[1] | Scaled by mass ratio |

| Critical Temperature | 305.3 K | 302.5 K | Lower |

*Technical Insight (Vapor Pressure Isotope Effect): Unlike water (

Safety & Handling

-

Flammability: Like standard ethane, this compound is an extremely flammable gas (Category 1).

-

Cryogenics: Often handled as a liquefied gas under pressure. Rapid expansion can cause frostbite.

-

Storage: Stable indefinitely at room temperature in rated gas cylinders.

Spectroscopic Signature

Nuclear Magnetic Resonance (NMR)

This compound is primarily used to calibrate gas-phase NMR or as a dissolved standard where proton signals from the ethyl group must be suppressed.

-

Proton (

) NMR:-

Signal: Silent (Active only if residual

is present). -

Residual Shift:

ppm (in

-

-

Carbon-13 (

) NMR:-

Chemical Shift:

ppm (Solvent dependent). -

Coupling Pattern: Septet (

).[3] -

Mechanism: The carbon nucleus couples to three equivalent deuterium atoms (

). -

Coupling Constant:

Hz.

-

Vibrational Spectroscopy (IR/Raman)

The substitution of Hydrogen with Deuterium lowers the vibrational frequency of the C-H/C-D bonds by a factor of approximately

| Mode | Ethane ( | This compound ( | Shift Factor |

| C-H/C-D Stretch | ~2950 | ~2200 | ~1.34 |

| H-C-H / D-C-D Bend | ~1460 | ~1080 | ~1.35 |

Synthesis Protocol: Catalytic Deuteration

The industrial and laboratory standard for producing high-purity this compound involves the catalytic deuteration of Acetylene-d2 or Ethylene-d4. The Acetylene route is preferred for total isotopic labeling starting from

Workflow Diagram

Figure 1: Synthesis pathway from Calcium Carbide and Heavy Water to this compound via Acetylene-d2 intermediate.

Step-by-Step Methodology

-

Precursor Generation: React Calcium Carbide (

) with excess Heavy Water (-

Reaction:

-

-

Scrubbing: Pass the generated

through a sulfuric acid trap to remove phosphine/sulfide impurities. -

Catalytic Loading: Charge a high-pressure reactor with 5% Palladium on Alumina (

). -

Deuteration: Introduce

and Deuterium gas (-

Reaction:

-

-

Purification: Cryogenic distillation is used to separate this compound from unreacted

or ethylene-d4 intermediates.

Mechanistic Applications: Kinetic Isotope Effects (KIE)

This compound is the model substrate for studying Primary Kinetic Isotope Effects (KIE) in C-H activation.

The Physics of Bond Strength

The C-D bond is stronger than the C-H bond not due to electronic potential surface changes, but due to Zero Point Energy (ZPE) differences. Because deuterium is heavier, it sits lower in the potential energy well.[4]

-

Activation Energy (

): Since the ground state of C-D is lower, more energy is required to reach the transition state (assuming the transition state is similar for both). -

Rate Constant Ratio (

): For C-H abstraction,

KIE Energy Diagram

Figure 2: Potential energy surface illustrating the origin of the Kinetic Isotope Effect. The lower ZPE of C-D results in a higher activation barrier.

Research Utility

-

Metabolic Stability: In drug design, "deuterium switching" (replacing H with D) at metabolic "hotspots" (like ethyl groups) slows down cytochrome P450 oxidation, potentially extending the half-life of a drug. This compound serves as the fundamental reference data for these bond dissociation energies.

-

Tunneling Studies: Because D is heavier, it tunnels through activation barriers less efficiently than H. Large deviations from theoretical KIE limits (e.g.,

) in ethane activation studies indicate quantum tunneling mechanisms.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

-

Van Hook, W. A. (1964). Vapor Pressure Isotope Effects in the Ethane System. Journal of Chemical Physics. [Link]

-

NIST Chemistry WebBook. Ethane (Standard Reference Data). [Link]

-

PubChem. this compound Compound Summary. [Link]

Sources

Technical Guide: Commercial Supply & Application of High-Purity Ethane-d6 (C₂D₆)

[1]

Executive Summary

Ethane-d6 (CAS: 1632-99-1) is a critical isotopic feedstock used primarily in the synthesis of deuterated pharmaceuticals ("heavy drugs") and as a probe in mechanistic kinetic isotope effect (KIE) studies.[1] Unlike common deuterated solvents (e.g., CDCl₃), this compound is a gas at ambient conditions (BP: -88.6 °C), presenting unique challenges in procurement, handling, and stoichiometry control.[1]

This guide provides a technical analysis of the commercial landscape for high-purity this compound, establishing protocols for supplier selection, safe cryogenic transfer, and application in metabolic stability engineering.

Part 1: Technical Characterization & Purity Metrics

To a medicinal chemist, "purity" is multidimensional. For this compound, three specific metrics dictate its utility in drug development:

Isotopic Enrichment (Atom % D)

-

Definition: The percentage of hydrogen atoms replaced by deuterium.[1]

-

Standard Grade (98% D): Acceptable for bulk synthesis of intermediates where minor protio-isotopomers (

) can be separated or are metabolically irrelevant.[1] -

High-Purity Grade (99%+ D): Required for quantitative NMR standards and late-stage API (Active Pharmaceutical Ingredient) synthesis to minimize "isotopic leak" in the final drug substance.[1]

Chemical Purity (CP)

-

Definition: The absence of non-ethane impurities (e.g., methane-d4, ethene-d4, air).[1]

-

Criticality: High CP is vital for radical-based functionalization chemistries where olefinic impurities (ethene) can act as radical scavengers, poisoning the reaction.[1]

Physical State & Packaging

This compound is supplied as a Liquefied Gas under its own vapor pressure (~38 atm at 21°C) or as a low-pressure gas in lecture bottles.[1][2]

| Property | Value | Implication for Handling |

| Formula | Molecular Weight: 36.11 g/mol | |

| Boiling Point | -88.6 °C | Requires cryogenic trapping (LN2) for quantitative transfer.[1] |

| Vapor Pressure | ~544 psig (21°C) | High pressure; requires rated regulators (CGA 170/110).[1] |

| Flammability | Range: 3.0 – 12.5% | Flashback arrestors mandatory on manifolds.[1] |

Part 2: Supplier Landscape & Selection Matrix

The supply chain for deuterated gases is niche.[1] Major catalog suppliers often re-package from a few primary isotope enrichment facilities.[1]

Comparative Analysis of Major Suppliers

| Supplier | Product Code | Isotopic Enrichment | Packaging Format | Best Use Case |

| Sigma-Aldrich (Merck) | 489255 | 99 atom % D | Carbon Steel Lecture Bottle (0.45L) | Bench R&D: Standard CGA valves allow easy integration with existing manifolds.[1] |

| Cambridge Isotope Labs (CIL) | DLM-276 | 98 atom % D | Break-seal Flask / Cylinder | Bulk Synthesis: Lower cost/gram; break-seals ensure absolute seal integrity for long storage.[1] |

| CDN Isotopes | D-0059 | 99 atom % D | Lecture Bottle (Low Pressure) | High Sensitivity: High enrichment for KIE studies; often lower pressure (2 atm) requiring vacuum extraction.[1] |

Strategic Selection Logic

Figure 1: Decision matrix for sourcing this compound based on experimental scale and purity requirements.

Part 3: Application in Drug Development (The "Deuterium Switch")

This compound is not merely a solvent; it is a reagent .[1] In the context of the "Deuterium Switch"—replacing H with D to improve a drug's pharmacokinetic profile—this compound serves as the primary source for the Ethyl-d5 motif.

Mechanism of Action: Kinetic Isotope Effect (KIE)

Metabolic enzymes (Cytochrome P450) often attack the

-

C-H Bond Strength: ~98 kcal/mol[1]

-

C-D Bond Strength: ~100 kcal/mol[1]

-

Result: The C-D bond is harder to break.[1] If this bond cleavage is the rate-determining step (RDS), deuteration significantly slows metabolism (

), extending the drug's half-life (

Synthesis Workflow: Ethylation

This compound is typically converted to Ethyl iodide-d5 (

-

Direct Radical Activation:

(Where X is a halogen radical) -

Electrophilic Trapping: The resulting ethyl-d5 radical is trapped by arenes or heterocycles to install the ethyl group.[1]

Part 4: Handling Protocol – Cryogenic Vacuum Transfer

WARNING: this compound is a flammable gas.[1][3] Never condense oxygen (blue liquid) into the same trap, as this forms a highly explosive mixture.[1]

The "Self-Validating" Transfer System

To ensure exact stoichiometry and safety, use a calibrated vacuum manifold (Schlenk line).[1] Do not rely on flow rate; rely on PV=nRT .[1]

Protocol Steps:

-

System Prep: Evacuate the manifold to < 0.1 mmHg.[1] Flame-dry the receiving reaction vessel containing the substrate and catalyst.[1]

-

Volume Calibration: Isolate a known volume section of the manifold (the "dosing bulb").[1]

-

Gas Introduction:

-

Cryogenic Transfer:

-

Reaction Start: Close the receiver valve. Remove the LN2 bath and allow the vessel to warm to reaction temperature.

Figure 2: Cryogenic vacuum line workflow for quantitative transfer of this compound.

Part 5: References

-

Sigma-Aldrich (Merck). this compound Product Specification (489255).[1] Retrieved from [1]

-

CDN Isotopes. this compound Gas Specifications. Retrieved from [1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137127, this compound.[1] Retrieved from [1]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for "Deuterium Switch" applications).

Ethane-d6 safety data sheet and handling precautions

Ethane-d6 (

Introduction: The Isotopic Context

This compound (CAS: 1632-99-1), the fully deuterated isotopologue of ethane, is a critical reagent in chemical physics, NMR spectroscopy, and kinetic isotope effect (KIE) studies. Unlike standard ethane (

This guide synthesizes Safety Data Sheet (SDS) parameters with field-proven gas transfer protocols, designed for researchers requiring high-purity delivery systems.

Part 1: Physicochemical Profile & Isotopic Characterization

Understanding the physical differences between the protium and deuterium forms is essential for accurate mass flow control and thermodynamic calculations.

Table 1: Comparative Physicochemical Data

| Property | Ethane ( | This compound ( | Impact on Handling |

| Molecular Weight | 30.07 g/mol | 36.11 g/mol | Affects diffusion rates and mass flow controller (MFC) calibration factors. |

| Boiling Point | -88.6 °C | -88 °C (approx) | Critical for cryogenic trapping; |

| Flammability | Class 2.1 (Extremely Flammable) | Class 2.1 (Extremely Flammable) | Identical fire/explosion protocols required. |

| Vapor Pressure | ~37.8 bar at 20°C | ~37-38 bar at 20°C | High pressure in lecture bottles; requires specific regulation. |

| Isotopic Purity | N/A | >98-99 atom % D | Contamination with |

Data Source: Sigma-Aldrich SDS [1], Cambridge Isotope Laboratories [2], NIST WebBook [3].

Part 2: Hazard Identification & Risk Assessment

This compound presents a "Silent Threat" profile: it is odorless, colorless, and acts as a simple asphyxiant while being highly flammable.

Primary Hazards

-

Flammability (H220): Forms explosive mixtures with air (LEL ~3.0%). The deuterium substitution does not mitigate flammability.

-

High Pressure (H280): Lecture bottles are pressurized (approx. 20-30 bar). Rapid release can cause cylinder propulsion or rupture.

-

Asphyxiation: Displaces oxygen in low-lying areas (Vapor Density > 1).

-

Cryogenic Burns: Rapid expansion of the gas causes adiabatic cooling, capable of freezing skin instantly.

Risk Logic Flowchart

The following diagram outlines the decision logic for assessing risk before opening a cylinder.

Figure 1: Pre-operational safety logic for handling flammable deuterated gases.

Part 3: Advanced Handling & Storage Protocols

Objective: Transfer this compound from the lecture bottle to a reaction vessel or NMR tube without introducing air (which ruins isotopic purity) or leaking gas (safety hazard).

Protocol A: Vacuum Line Transfer (The "Freeze-Pump-Thaw" Method)

Recommended for high-purity NMR sample preparation.

Equipment Required:

-

Stainless Steel (SS316) Vacuum Manifold.

-

Lecture Bottle Regulator (CGA 180 or 110 depending on supplier).

-

Liquid Nitrogen (

) Dewar. -

Calibrated volume bulb (for dosing).

Step-by-Step Methodology:

-

System Preparation:

-

Connect the this compound lecture bottle to the manifold via a flexible SS braid hose.

-

Evacuate the entire manifold to

Torr. -

Leak Check: Isolate the pump and watch the gauge. If pressure rises

mTorr/min, abort and seal leaks.

-

-

Purge Cycle (Cleaning the Regulator):

-

With the manifold under vacuum, close the valve to the pump.

-

Briefly open the lecture bottle valve to fill the line with a small amount of this compound.

-

Immediately re-open the pump valve to evacuate this "sacrificial" gas.

-

Causality: This removes atmospheric air trapped in the regulator dead volume (dead leg).

-

-

Condensation Transfer (The "Cryo-Pumping" Effect):

-

Immerse the receiving vessel (e.g., NMR tube adapter or reaction bulb) in

(-196°C). -

This compound freezes at -183°C. The temperature differential creates a pressure gradient.

-

Open the lecture bottle slowly. Gas will naturally migrate and desublime (freeze) into the cold receiver.

-

Monitor pressure; when the manifold pressure drops near zero, the transfer is complete.

-

-

Isolation:

-

Close the receiver valve while still frozen.

-

Close the lecture bottle valve.

-

Evacuate the remaining trace gas in the lines before venting the manifold to nitrogen.

-

Protocol B: Direct Pressure Regulation

Used for flow reactors.

-

Regulator Selection: Use a two-stage regulator with a stainless steel diaphragm.

-

Why? Brass regulators can off-gas or react with impurities. Two-stage ensures constant outlet pressure despite the cylinder pressure dropping.

-

-

Flash Arrestors: Install a flash arrestor downstream of the regulator to prevent flame propagation back into the cylinder.

Workflow Visualization

Figure 2: Schematic of a vacuum-assisted cryogenic gas transfer system.

Part 4: Emergency Response & Waste Management

Leak Detection

-

Do NOT use your nose. this compound is odorless.

-

Method: Use a portable hydrocarbon detector or "Snoop" (liquid leak detector) on joints only if the line is pressurized (positive pressure). Do not use liquid detectors on vacuum lines (it will be sucked in).

Fire Response (Class 2.1)

-

Immediate Action: Stop the flow of gas if safe to do so.

-

Do NOT extinguish a leaking gas fire unless the leak can be stopped.[1][2] Extinguishing the flame while gas continues to leak allows an explosive cloud to form, which can reignite with devastating force.

-

Cooling: Spray water on the cylinder from a maximum distance to keep it cool and prevent BLEVE (Boiling Liquid Expanding Vapor Explosion).

Disposal

-

Empty Cylinders: Return to the supplier (e.g., CIL, Sigma) if a return program exists.

-

Residual Gas: Vent small amounts into a functioning chemical fume hood. For larger quantities, burn off in a flare system equipped for hydrocarbons.

References

-

Sigma-Aldrich. (2023). This compound Safety Data Sheet (SDS). Merck KGaA.

-

Cambridge Isotope Laboratories. (2018).[2] Ethane (D6, 98%) Safety Data Sheet. CIL.

-

NIST. (2023). Ethane: Gas Phase Thermochemistry. National Institute of Standards and Technology WebBook.

-

Air Liquide. (2023).[3] Ethane Safety Data Sheet. Air Liquide Gas Encyclopedia.

Sources

Deuterated ethane as an internal standard

Deuterated Ethane ( ): The Definitive Internal Standard for Quantifying Lipid Peroxidation and Gas-Phase Dynamics

Executive Summary

In the precise realm of metabolic profiling and gas-phase analytics, Deuterated Ethane (

This technical guide details the application of Ethane-

Part 1: The Mechanistic Basis

The Biological Origin: Lipid Peroxidation

To understand the necessity of Ethane-

When Reactive Oxygen Species (ROS) attack the methylene bridge of PUFAs, a chain reaction ensues (scission), releasing short-chain alkanes.

-

Omega-6 PUFAs (Linoleic acid)

Pentane -

Omega-3 PUFAs (Linolenic acid)

Ethane

Because ethane is chemically inert and poorly soluble in blood, it is rapidly excreted via the lungs. This makes breath ethane a non-invasive, real-time biomarker for systemic oxidative stress.

The Analytical Challenge & The Isotope Solution

Quantifying ethane in breath is difficult because it exists in the parts-per-billion (ppb) to parts-per-trillion (ppt) range. Analysis requires cryogenic pre-concentration .

-

The Problem: Physical loss of ethane occurs during the transfer from sample bag to cryotrap and during the thermal desorption phase. External calibration cannot account for these variable losses.

-

The Solution (

): As a stable isotopologue, Ethane-

Pathway Visualization

The following diagram illustrates the degradation pathway and the analytical intervention point.

Caption: Figure 1. The generation of ethane via lipid peroxidation and the integration of this compound for ratiometric quantification.

Part 2: Analytical Methodology (GC-MS)

Objective: Quantify breath ethane at sub-ppb levels using Isotope Dilution Mass Spectrometry (IDMS).

Materials & Standards

-

Internal Standard: Ethane-

(98%+ atom D). -

Matrix: High-purity Nitrogen or Synthetic Air (Hydrocarbon-free).

-

Sampling Vessels: Tedlar® bags or electropolished stainless steel canisters (Summa). Note: Avoid rubber septa which off-gas hydrocarbons.

Protocol: Step-by-Step

This protocol utilizes a "Trap-and-Purge" approach essential for light alkanes.

Step 1: Preparation of the Reference Gas

Ethane-

-

Evacuate a 1 L glass bulb or canister.

-

Inject pure Ethane-

gas via a gas-tight syringe to achieve a known pressure/concentration (e.g., 100 ppm stock). -

Dilute with UHP Nitrogen to create a working standard (e.g., 10 ppb).

Step 2: Sample Collection & Spiking[1]

-

Collect alveolar breath (end-tidal) into a 1 L Tedlar bag using a Bio-VOC sampler or similar device to exclude dead-space air.

-

Immediately inject a precise volume (e.g., 50 mL) of the Ethane-

working standard into the Tedlar bag. -

Allow equilibration for 10 minutes. Crucial: This ensures the standard mixes fully with the matrix before trapping.

Step 3: Cryogenic Pre-concentration

Ethane does not retain on standard GC columns at room temperature without focusing.

-

Connect the Tedlar bag to the thermal desorption unit.

-

Pass the sample through a trap packed with Carbosieve SIII or Tenax TA cooled to -30°C to -100°C (depending on adsorbent).

-

Ethane and Ethane-

are co-trapped. -

Flash heat the trap (desorb) to 220°C to release the concentrated plug into the GC.

Step 4: GC-MS Parameters

-

Column: PLOT (Porous Layer Open Tubular) fused silica column (e.g.,

or CarbonPLOT). Standard liquid phases (DB-5) do not retain ethane sufficiently. -

Carrier Gas: Helium at 1.0 mL/min.

-

Oven Program: 40°C (hold 2 min)

Ramp 10°C/min -

MS Detection: Selected Ion Monitoring (SIM).

Data Acquisition (SIM Mode)

Operate the Quadrupole MS in SIM mode to maximize sensitivity and ignore background noise.

| Compound | Target Ion (m/z) | Qualifier Ion (m/z) | Retention Time (approx) |

| Ethane ( | 30 ( | 28, 27 | 3.50 min |

| Ethane- | 36 ( | 34, 32 | 3.48 min* |

*Note: Deuterated isotopologues often exhibit a slightly shorter retention time ("Inverse Isotope Effect") on alumina PLOT columns due to lower polarizability.

Workflow Visualization

Caption: Figure 2. The Trap-and-Purge workflow utilizing this compound for loss-compensated quantification.

Part 3: Data Interpretation & Validation

Calculation of Response Factors

Do not assume a 1:1 response ratio. Although ionization efficiency is similar, slight differences exist. Calculate the Response Factor (

The concentration of the unknown is then:

Quality Control Metrics

-

Linearity: The method should be linear from 0.5 ppb to 100 ppb (

). -

Background Subtraction: Ambient air contains 1–5 ppb of ethane. You must analyze a "Room Air" blank spiked with

and subtract the native ethane contribution from the patient sample. -

Isotope Scrambling: In the ion source, fragmentation is minimal for ethane at 70eV, but ensure no H/D exchange occurs in the trap (rare for alkanes, common for acidic protons).

Part 4: Niche Application – NMR Porosimetry

While GC-MS is the primary biological application, Ethane-

-

Why Deuterated? In Proton NMR (

-NMR) of catalytic surfaces, the strong signal from surface hydroxyl groups can obscure the signal of adsorbed gas. Using

References

-

Kneepkens, C. M., et al. (1994). "The potential of the hydrocarbon breath test as a measure of lipid peroxidation."[2][3] Free Radical Biology and Medicine. Link

-

Phillips, M., et al. (1999). "Volatile organic compounds in breath as markers of lung cancer: a cross-sectional study." The Lancet. Link

-

Paredi, P., et al. (2000). "Exhaled ethane, a marker of lipid peroxidation, is elevated in chronic obstructive pulmonary disease."[4][5][6] American Journal of Respiratory and Critical Care Medicine. Link

-

NIST Chemistry WebBook. "this compound Spectra and Properties." National Institute of Standards and Technology. Link

-

Sigma-Aldrich. "Deuterated NMR Solvents and Reference Standards." Merck KGaA. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Study of ethane level in exhaled breath in patients with age-related macular degeneration: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Breath Ethane Concentrations in Healthy Volunteers Correlate with a Systemic Marker of Lipid Peroxidation but Not with Omega-3 Fatty Acid Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Breath Analysis via Gas Chromatography–Mass Spectrometry (GC-MS) in Chronic Coronary Syndrome (CCS): A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exhaled ethane, a marker of lipid peroxidation, is elevated in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exhaled ethane: an in vivo biomarker of lipid peroxidation in interstitial lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ethane-d6 in Modern Mass Spectrometry: A Senior Application Scientist’s Perspective

An In-Depth Technical Guide

Abstract

In the landscape of high-sensitivity analytical chemistry, particularly within pharmaceutical and biotechnological research, the demand for precision and accuracy is paramount. Stable isotope-labeled compounds are indispensable tools in achieving this standard, and among them, Ethane-d6 (C₂D₆) has emerged as a versatile and powerful reagent in mass spectrometry. This guide provides an in-depth technical exploration of the core applications of this compound, moving beyond simple protocols to elucidate the underlying scientific principles. We will examine its role as a robust internal standard for quantification, its utility as a specialized reagent gas in Chemical Ionization (CI), and its application in the elucidation of complex chemical reaction mechanisms. This document is intended for researchers, analytical scientists, and drug development professionals seeking to leverage the unique properties of this compound to enhance the quality and reliability of their mass spectrometry data.

Foundational Properties of this compound

This compound, or hexadeuterioethane, is the isotopologue of ethane where all six hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][2] This substitution is the source of its utility in mass spectrometry. While its chemical reactivity is nearly identical to its hydrogenous counterpart, its physical properties, particularly its mass, are distinct.

The core principle behind its application is that mass spectrometers separate ions based on their mass-to-charge ratio (m/z). The substitution of six deuterium atoms for six protium atoms results in a predictable mass shift of +6 Da compared to ethane.[3] This allows a mass spectrometer to easily distinguish between the deuterated and non-deuterated forms, even if they behave almost identically during chromatographic separation and ionization.

| Property | Ethane (C₂H₆) | This compound (C₂D₆) | Rationale for Significance in MS |

| CAS Number | 74-84-0 | 1632-99-1 | Unique identifier for sourcing and regulatory tracking.[2] |

| Molecular Weight | 30.07 g/mol [4] | 36.11 g/mol [2][3] | The +6 Da mass shift is the basis for its differentiation in MS. |

| Boiling Point | -88.6 °C[4] | -88 °C[1] | Nearly identical boiling points ensure similar behavior in GC inlets and cryogenic trapping. |

| Chemical Reactivity | Standard alkane | Nearly identical to C₂H₆ | Ensures it behaves like the analyte during sample prep and chromatography. |

| Isotopic Purity | >99% | Typically >99 atom % D[3] | High isotopic purity is critical to prevent signal overlap and ensure accurate quantification. |

Application I: The Gold Standard Internal Standard for Quantification

The most widespread application of deuterated compounds, including this compound, is as internal standards (IS) in quantitative mass spectrometry.[5][6] The fundamental challenge in any quantitative method is accounting for analyte loss during sample preparation and variability in instrument response. An internal standard, when added at a known concentration at the very beginning of the workflow, experiences the same variations as the analyte.[7] By measuring the ratio of the analyte signal to the IS signal, these variations are normalized, leading to highly accurate and precise quantification.

2.1. The Causality of Excellence: Why Deuterated Standards Prevail

An ideal internal standard should be chemically similar to the analyte but mass-spectrometrically distinct. This compound is the perfect IS for the quantification of ethane for several key reasons:

-

Co-elution: Due to its identical chemical structure, this compound co-elutes perfectly with native ethane in both gas chromatography (GC) and liquid chromatography (LC), meaning it experiences the exact same matrix effects at the same time.

-

Identical Ionization Efficiency: It ionizes with the same efficiency as the analyte in the mass spectrometer source, ensuring that any suppression or enhancement of the signal affects both compounds equally.[8]

-

Predictable Fragmentation: While the fragmentation patterns of deuterated and non-deuterated compounds are similar, the resulting fragments retain their mass shifts, allowing for unambiguous detection in MS/MS experiments.[9][10][11]

2.2. Experimental Protocol: Quantitative Analysis of Ethane using this compound IS

This protocol outlines a self-validating workflow for the quantification of ethane in a gas matrix (e.g., environmental air sample, process gas) using GC-MS.

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking known, varying amounts of a certified ethane standard into a blank matrix gas.

-

Spike each calibration standard with a fixed concentration of this compound internal standard. The IS concentration should be chosen to be within the linear dynamic range of the instrument.

-

-

Sample Preparation:

-

Collect the unknown gas sample in a suitable container (e.g., Tedlar bag, summa canister).

-

Spike the unknown sample with the exact same fixed concentration of this compound as used in the calibration standards. This step is critical and should be done prior to any extraction or pre-concentration steps.[7]

-

-

GC-MS Analysis:

-

Chromatography: Utilize a column suitable for separating volatile hydrocarbons, such as an Alumina PLOT column.[12]

-

Injection: Use a gas-tight syringe or a gas sampling valve for reproducible injections.

-

Mass Spectrometry: Operate the instrument in Selected Ion Monitoring (SIM) mode. Monitor the molecular ion for ethane (e.g., m/z 30) and this compound (m/z 36).

-

-

Data Processing & Quantification:

-

For each injection (standards and sample), calculate the peak area ratio: Area(Ethane) / Area(this compound).

-

Generate a calibration curve by plotting the peak area ratio against the known concentration of ethane for the calibration standards. The curve should be linear with a correlation coefficient (R²) > 0.995.[12][13]

-

Determine the concentration of ethane in the unknown sample by interpolating its measured peak area ratio on the calibration curve.

-

2.3. Visualization: Internal Standard Quantification Workflow

Caption: The process of forming reagent ions and analyte ions in CI using this compound.

Application III: Elucidating Reaction Mechanisms via Kinetic Isotope Effects (KIE)

The substitution of deuterium for hydrogen can influence the rate of a chemical reaction if the C-H bond is broken in the rate-determining step of that reaction. This is known as the Kinetic Isotope Effect (KIE). Because a C-D bond is stronger and has a lower vibrational frequency than a C-H bond, it requires more energy to break. Consequently, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage.

Mass spectrometry is an ideal tool for measuring KIEs. By using this compound as a reactant or substrate, one can precisely measure the relative rates of product formation from the deuterated and non-deuterated species, providing deep insight into reaction mechanisms.

4.1. Experimental Design for KIE Measurement

A typical competitive KIE experiment involves reacting an equimolar mixture of a non-deuterated substrate (e.g., Ethane) and a deuterated substrate (this compound) with a limiting amount of a reagent. The reaction is allowed to proceed to a low level of conversion, and then the ratio of the deuterated to non-deuterated product is measured by mass spectrometry.

-

If KIE ≈ 1: The ratio of products will be the same as the initial ratio of reactants. This implies that the C-H/C-D bond is not broken in the rate-determining step.

-

If KIE > 1 (Normal KIE): There will be significantly more non-deuterated product than deuterated product. This is strong evidence that C-H/C-D bond cleavage is part of the rate-determining step.

This technique is invaluable in fields like enzyme kinetics, atmospheric chemistry, and catalysis for validating proposed reaction pathways. [14]

4.2. Visualization: The Kinetic Isotope Effect

Caption: C-D bonds have lower zero-point energy, leading to a higher activation energy (Ea) for cleavage.

Conclusion

From ensuring the regulatory-grade precision of quantitative assays to providing nuanced structural information and elucidating fundamental reaction mechanisms, this compound is a uniquely versatile tool in the mass spectrometrist's arsenal. Its properties, derived from the simple substitution of deuterium for hydrogen, provide a clear and robust method for differentiating it from its native counterpart. By understanding the core principles behind its application as an internal standard, a chemical ionization reagent, and a mechanistic probe, researchers and drug development professionals can design more rigorous, accurate, and insightful experiments, ultimately leading to higher quality data and faster scientific advancement.

References

-

Determination of methane-D4 and this compound in ethylene-D4 by gas chromatography. Advances in Journal of Mechanical and Civil Engineering, 6(1), 52-58. [Link]

-

Lossing, F. P., & Tanaka, I. (1956). Mass spectra of some deuterated ethanes. I. The effect of ionizing voltage. Canadian Journal of Chemistry, 34(1), 1-10. [Link]

-

Resolve Mass Spectrometry. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Resolve Mass Spectrometry Blog. [Link]

-

Clark, J. (2023). Mass Spectrum of Ethane. CHEMGUIDE. [Link]

-

Veclabs. (2023). Deuterated Internal Standard: Significance and symbolism. Veclabs CRO. [Link]

-

Munson, M. S. B., & Field, F. H. (1966). Chemical Ionization Mass Spectrometry. I. General Introduction. Journal of the American Chemical Society, 88(12), 2621–2630. [Link]

-

BIPM. (2019). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]. Bureau International des Poids et Mesures. [Link]

-

Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass spectra of diborane-d6 and this compound. Journal of Research of the National Bureau of Standards, 49(5), 343. [Link]

-

Wang, J., et al. (2025). Determination of methane-D4 and this compound in ethylene-D4 by gas chromatography. Francis Academic Press. [Link]

-

LookChem. (n.d.). Cas 1632-99-1, this compound. LookChem. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

NIST. (n.d.). Ethane. NIST Chemistry WebBook. [Link]

-

Xia, Y., & McLuckey, S. A. (2019). Recent Developments in Gas-Phase Ion/Ion Reactions for Analytical Mass Spectrometry. Annual review of analytical chemistry, 12, 383-406. [Link]

-

Reddit r/massspectrometry. (2023). Understanding Internal standards and how to choose them. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethane. PubChem Compound Database. [Link]

-

Hunt, D. F., & Ryan, J. F. (1972). Selective Reagents for Chemical Ionization Mass Spectrometry. Analytical Chemistry, 44(7), 1306-1309. [Link]

-

Resolve Mass Spectrometry. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

-

Williams, T. I., et al. (2018). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. Analytical Chemistry, 90(15), 9037-9042. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C2H6 | CID 137127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 乙烷-d6 99 atom % D, gas | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ethane | CH3CH3 | CID 6324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. wisdomlib.org [wisdomlib.org]

- 7. youtube.com [youtube.com]

- 8. reddit.com [reddit.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. mass spectrum of ethane C2H6 CH3CH3 fragmentation pattern of m/z m/e ions for analysis and identification of ethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. francis-press.com [francis-press.com]

- 13. francis-press.com [francis-press.com]

- 14. researchgate.net [researchgate.net]

Advanced Metabolic Tracing: Ethane-d6 as a Probe for Lipid Peroxidation and Oxidative Stress

Executive Summary

In the high-stakes landscape of drug development, identifying early biomarkers of toxicity is paramount. Ethane-d6 (

This technical guide details the application of this compound not merely as a passive reference standard, but as a dynamic tool for Isotope Dilution Mass Spectrometry (IDMS) and metabolic clearance correction. By mastering this workflow, researchers can detect drug-induced oxidative stress (DIOS) with sub-parts-per-billion (ppb) sensitivity, validating safety profiles long before histological damage becomes apparent.

The Biological Imperative: Why Ethane?

Metabolic studies often rely on surrogates for oxidative stress. However, volatile organic compounds (VOCs) offer a unique window into real-time cellular pathology.

-

Specificity: Ethane is generated exclusively from the free radical attack on omega-3 (

) PUFAs (e.g., linolenic acid, EPA, DHA). In contrast, pentane is derived from -

Non-Invasive Monitoring: As a volatile gas with low blood solubility, ethane rapidly diffuses from the lipid bilayer into the bloodstream and is excreted via the lungs.

-

The Problem of Metabolism: While often assumed to be inert, endogenous ethane is slowly metabolized by hepatic CYP450 enzymes (specifically CYP2E1). This metabolic clearance means that measuring exhaled ethane alone underestimates the total oxidative burden.

The Solution: this compound allows for dual-utility:

-

Analytical Precision: As an internal standard for GC-MS to correct for matrix effects and ionization variability.

-

Kinetic Correction: As a metabolic probe to determine the "Ethane Clearance Rate," allowing calculation of the Gross Production Rate.

Mechanistic Pathway: From Membrane to Breath

Understanding the origin of the signal is crucial for interpreting data. The generation of ethane is a terminal event in the propagation of lipid peroxidation.

Figure 1: The Lipid Peroxidation Cascade

The pathway below illustrates the degradation of an omega-3 PUFA into ethane gas following Reactive Oxygen Species (ROS) attack.

Caption: Mechanistic flow from ROS attack on n-3 PUFAs to the generation of volatile ethane.

Technical Methodology: Isotope Dilution GC-MS

The detection of endogenous ethane (often 0.5–5.0 ppb in healthy subjects) requires extreme sensitivity. The use of this compound is non-negotiable for validating these low-level measurements.

Experimental Design & Materials

-

Tracer: this compound (

, >98% atom % D). -

Collection Vessels: Tedlar® bags (inert PVDF) or electropolished stainless steel canisters. Note: Avoid rubber septa which off-gas hydrocarbons.

-

Air Supply: Hydrocarbon-free air (Zero Air) for subject washout.

The "Washout" Protocol

To eliminate background ambient VOCs (which can be 10-100x higher than exhaled levels), subjects must breathe purified air prior to sampling.

-

Equilibration: Subject breathes medical-grade synthetic air via a non-rebreathing valve for 3-5 minutes.

-

Collection: Subject exhales fully against a resistance (to capture alveolar air) into the Tedlar bag.

-

Spiking (Crucial Step): Immediately inject a precise volume of this compound gas standard into the bag to achieve a final concentration of ~5 ppb (matching expected endogenous levels).

GC-MS/MS Instrumentation Setup

Direct injection is insufficient. A Cryogenic Concentrator is required to trap ethane while venting bulk

| Parameter | Specification | Rationale |

| Pre-Concentration | Cryo-trap @ -160°C (Glass beads/Tenax) | Concentrates ppb-level analytes from 100-500 mL sample volume. |

| Desorption | Ballistic heating to 200°C | Rapid release ensures sharp chromatographic peaks. |

| Column | PoraPLOT Q or Alumina PLOT | Necessary for separating light hydrocarbons ( |

| Carrier Gas | Helium (1.5 mL/min) | Standard for MS stability. |

| MS Mode | SIM (Selected Ion Monitoring) | Maximizes sensitivity by focusing only on target ions. |

Mass Spectrometry Targets

Using SIM mode is essential for distinguishing the isotopologue shift.

-

Ethane (

): Monitor m/z 30 (Molecular ion) and m/z 28 (Fragment). -

This compound (

): Monitor m/z 36 (Molecular ion) and m/z 32 (Fragment). -

Note: The +6 Da shift provides zero interference, allowing precise ratio calculation.

Analytical Workflow & Calculation

The following diagram outlines the rigorous "Spike-and-Recover" workflow ensuring data integrity.

Caption: Analytical workflow for Isotope Dilution Mass Spectrometry of breath ethane.

Calculation of Endogenous Ethane

The concentration of endogenous ethane (

Where:

- = Peak area of endogenous ethane.

- = Peak area of this compound.

- = Concentration of the d6 spike in the bag.

- = Response Factor (typically ~1.0 for isotopes, but must be verified).

Advanced Application: Kinetic Correction for Metabolism

Expert Insight: Most protocols assume ethane is inert. It is not. In scenarios of liver induction (e.g., toxicology studies involving CYP2E1 inducers like ethanol or isoniazid), ethane metabolism increases, potentially masking increased production.

To measure the Gross Production Rate , perform a "Kinetic Washout" study:

-

Administer a bolus of this compound (via inhalation).

-

Measure the decline of this compound in breath over time.

-

Calculate the clearance rate constant (

) .

The Total Body Ethane Production (

This approach distinguishes between a drug that stops lipid peroxidation versus one that simply accelerates the metabolism of the biomarker.

References

-

Kneepkens, C. M., et al. (1994). "The potential of the hydrocarbon breath test as a measure of lipid peroxidation."[1][2][3][4][5] Free Radical Biology and Medicine. Link

-

Aghdassi, E., & Allard, J. P. (2000). "Breath alkanes as a marker of oxidative stress in different clinical conditions." Free Radical Biology and Medicine. Link

-

Sterk, P. J., et al. (2002). "Exhaled breath analysis: methodologic recommendations." European Respiratory Journal. Link

-

Risby, T. H., & Sehnert, S. S. (1999). "Clinical application of breath biomarkers of oxidative stress status." Free Radical Biology and Medicine. Link

- Pryor, W. A., et al. (1976). "The involvement of non-enzymatic reactions in lipid peroxidation." Federation Proceedings.

Sources

- 1. Breath ethane: a specific indicator of free-radical-mediated lipid peroxidation following reperfusion of the ischemic liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of ethane and pentane to carbon dioxide by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study of ethane level in exhaled breath in patients with age-related macular degeneration: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Breath ethane in dialysis patients and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exhaled ethane, a marker of lipid peroxidation, is elevated in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Precision Gas-Phase qNMR Using Ethane-d6

This Application Note is structured for high-level analytical chemists and drug development scientists focusing on Gas-Phase Quantitative NMR (GP-qNMR) . Unlike standard liquid-state NMR, this protocol addresses the complexities of quantifying volatile analytes using Ethane-d6 (

Subject: Absolute Quantification of Volatile Analytes and Reaction Headspaces via

Executive Summary

In pharmaceutical development and catalysis research, quantifying volatile byproducts (e.g., ethylene, methane, light alkanes) or residual solvents often requires headspace gas chromatography (HS-GC). However, HS-GC often requires specific calibration curves for every analyte. Gas-Phase Quantitative NMR (GP-qNMR) offers a primary ratio method for absolute quantification without analyte-specific calibration.

This compound (

-

Deuterium Lock: It provides a strong

H lock signal in solvent-free gas-phase experiments, eliminating the need for deuterated liquid solvents that suppress volatile signals. -

Spectral Window: It is chemically inert and, as a fully deuterated gas, is "silent" in the

H spectrum, preventing signal overlap with analyte protons. -

Volumetric Reference: By introducing a known partial pressure of

(containing trace residual

Theoretical Basis & Causality

The Challenge of Liquid Solvents

Traditional qNMR dissolves gases in solvents like

-

Signal Broadening: Viscosity effects broaden linewidths.

-

Solvent Suppression: Large solvent peaks obscure analyte signals.

-

Partitioning Errors: Gases partition between the liquid and headspace, making absolute quantification mathematically complex.

The this compound Solution (Gas-Phase)

By performing NMR directly in the gas phase using

-

Mechanism: In the gas phase, molecular collisions are less frequent.

relaxation is governed by the coupling of nuclear spins with the magnetic field generated by the molecule's rotation. -

Implication: Contrary to liquids,

decreases as pressure increases . Higher pressure

Experimental Protocol: Gas-Phase qNMR

Materials & Hardware

-

NMR Tube: Heavy-wall J-Young valve NMR tubes (e.g., Wilmad-LabGlass or Norell). Standard plastic caps will leak under pressure.

-

Gas Manifold: Vacuum line equipped with a capacitance manometer (0–1000 Torr range).

-

Reference Gas: this compound (99.8% D), lecture bottle.

Workflow Diagram

The following diagram illustrates the critical pressure-controlled filling process required for quantitative accuracy.

Figure 1: Vacuum line manifold workflow for preparing gas-phase NMR samples with this compound lock.

Step-by-Step Methodology

Step 1: Tube Calibration (Volume Determination)

Before the experiment, the exact volume of the J-Young tube (up to the valve seal) must be known to convert Pressure (

-

Weigh the empty, dry J-Young tube with the valve.

-

Fill completely with water (density

at -

Weigh again.

-

Calculate Volume (

) using

Step 2: Introducing the Lock/Standard (this compound)

-

Connect the J-Young tube to the vacuum manifold.

-

Evacuate to

Torr to remove air (paramagnetic -

Introduce this compound into the manifold.

-

Equilibrate to a known pressure (

), typically 150 Torr .-

Note: 150 Torr provides sufficient density for the lock signal without creating excessive internal pressure when warmed.

-

-

CRITICAL: Record

and the manifold temperature ( -

Close the J-Young valve.

Step 3: Introducing the Analyte

-

Immerse the bottom of the J-Young tube in Liquid Nitrogen (

). The this compound will condense/freeze (Solidify). -

Open the valve to the manifold containing the Analyte gas.

-

Allow Analyte to condense (if condensable) or fill the headspace.

-

Close valve. Remove from

and allow to warm to room temperature behind a blast shield.

Acquisition Parameters (Bruker/Varian)

Gas-phase NMR requires specific parameter tuning. Do not use standard proton parameters.

| Parameter | Setting | Rationale |

| Pulse Sequence | zg30 or zg | Standard single pulse. Avoid NOESY presat; no solvent to suppress. |

| Lock | This compound | Manually select "C2D6" or adjust lock parameters (frequency) to find the deuterium resonance of the gas. |

| Relaxation Delay ( | 10 - 30 s | Gas phase |

| Acquisition Time ( | 2 - 4 s | Ensure high digital resolution. |

| Scans ( | 16 - 64 | Sensitivity is lower in gas phase due to lower density. |

| Spinning | OFF | Spinning induces modulation sidebands which can interfere with quantification. |

| Temperature | 298 K (Regulated) | Essential for pressure-to-mole conversion stability. |

Self-Validation Check:

-

Measure

of the analyte using an Inversion Recovery experiment (t1ir). -

If

is > 2s, increase

Data Analysis & Quantification

The Equation

Since we know the exact pressure of this compound added, we calculate the moles of standard (

The moles of analyte (

Where:

- = Integral area of analyte signal.

-

= Integral area of the standard signal.

-

Note: Pure this compound has no

H signal. To use it as a quantification reference, you must either:-

Use the residual proton signal (

, a quintet at ~0.8 ppm) and know its isotopic purity (e.g., 0.2% H). -

Spike the this compound with a known trace of Ethane-h6 or Methane.

-

-

- = Number of protons contributing to the signal.

Reference Table: Gas Phase Chemical Shifts

Gas phase shifts differ from liquid shifts due to the lack of solvent dielectric effects.

| Compound | Gas Phase Shift ( | Multiplicity | Notes |

| Ethane ( | 0.86 | Singlet | Standard Reference |

| Ethylene ( | 5.25 | Singlet | Common Analyte |

| Methane ( | 0.13 | Singlet | |

| Acetylene ( | 1.45 | Singlet | |

| Water ( | ~1.0 - 4.0 | Broad | Shift is highly T/P dependent |

References

-

Jackman, K. M., et al. (2025). "Changes in Ligand Coordination Mode Induce Bimetallic CC Coupling Pathways." Royal Society of Chemistry. (Methodology for quantifying ethane/methane evolution using headspace analysis). Link

-

Blackwell, S. B. (2018).[4] "Theoretical and Experimental Gas Phase Nuclear Magnetic Resonance." University of Nebraska-Lincoln Dissertations. (Comprehensive guide on gas-phase relaxation and shielding). Link

-

Gottlieb, H. E., et al. (1997).[5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Standard reference for impurity shifts, including ethane). Link

-

Cierpinski, T., et al. (2024). "Gas-Phase Studies of NMR Shielding and Indirect Spin–Spin Coupling in 13C-Enriched Ethane." MDPI Molecules. (Recent data on ethane spectral properties). Link

-

Facey, G. (2008). "Temperature Calibration in an NMR Probe." University of Ottawa NMR Blog. (Principles of temperature calibration which apply to maintaining STP conditions for gas quantification). Link

Sources

- 1. rsc.org [rsc.org]

- 2. University of Ottawa NMR Facility Blog: Temperature Calibration in an NMR Probe [u-of-o-nmr-facility.blogspot.com]

- 3. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Theoretical and Experimental Gas Phase Nuclear Magnetic Resonance" by Seth B Blackwell [digitalcommons.unl.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

Application Note: Ethane-d6 as a Non-Exchangeable Internal Standard

Precision Quantitation of Volatile Analytes in Complex Matrices

Abstract & Introduction

In the analysis of volatile organic compounds (VOCs), particularly light hydrocarbons, achieving high precision is complicated by evaporative losses and matrix effects. Ethane-d6 (

This guide details the use of this compound primarily for Isotope Dilution Mass Spectrometry (IDMS) in quantifying lipid peroxidation markers (volatile ethane) and secondarily as a robust chemical shift reference in high-pressure NMR.

Key Physical Properties (this compound)

| Property | Value | Relevance |

| Formula | Fully deuterated isotopologue | |

| Molecular Weight | 36.07 g/mol | +6 Da shift from Ethane ( |

| Boiling Point | -88.6 °C | Gas at room temperature; requires headspace handling |

| Solubility (Water) | Henry's Constant | Low solubility; partitions heavily into headspace |

| Stability | Non-exchangeable | Stable in acidic/basic aqueous media |

Core Application: GC-MS Quantitation of Lipid Peroxidation

Context: Ethane is a specific end-product of

The Principle of Isotope Dilution

By introducing a known quantity of this compound into the sample vial, we normalize for variations in:

-

Headspace Partitioning: Both isotopologues follow Henry's Law identically.

-

Injection Volume: Any loss in the syringe affects both equally.

-

MS Ionization Efficiency: Matrix suppression affects both equally.

Experimental Protocol: Headspace GC-MS

Safety Note: this compound is a flammable gas. Handle lecture bottles in a fume hood.

Materials:

-

Analyte: Biological sample (Plasma, Tissue Homogenate) or Breath Condensate.

-

Internal Standard: this compound (99 atom % D, Lecture Bottle).

-

Vials: 20 mL Headspace vials with magnetic crimp caps (PTFE/Silicone septa).

-

Syringe: Gas-tight syringe (e.g., Hamilton 1700 series) with a Luer-lock valve.

Step-by-Step Workflow:

-

Sample Preparation:

-

Place 1.0 mL of sample into a 20 mL headspace vial.

-

Add reagents to induce/stop reaction if performing an assay (e.g., ascorbic acid/iron for stress tests).

-

Immediately crimp the cap to seal.

-

-

Standard Addition (The "Gas Spike" Technique):

-

Crucial Step: You cannot pipette this compound. You must inject it as a gas.

-

Connect the this compound lecture bottle to a septum-equipped sampling adapter.

-

Flush the gas-tight syringe (10 µL - 50 µL capacity) with this compound three times.

-

Draw a precise volume (e.g., 10 µL) of pure this compound gas at Room Temperature (RT) and ambient pressure (

). -

Inject the gas through the septum of the sample vial.

-

Calculation of Mass Added: Use the Ideal Gas Law.

Where

-

-

Equilibration:

-

Incubate vials at 37°C (physiological) or 60°C (accelerated) for 30 minutes with agitation. This ensures equilibrium between the liquid phase and the headspace (Henry's Law).

-

-

GC-MS Analysis:

-

Injection: Splitless mode (or low split ratio 5:1).

-

Column: PLOT Q or equivalent porous layer open tubular column (ideal for light hydrocarbons).

-

Oven: Isothermal 40°C or ramp from 35°C.

-

Detection: SIM Mode (Selected Ion Monitoring).

-

MS Acquisition Parameters (SIM Mode)

| Compound | Target Ion (m/z) | Qualifier Ion (m/z) | Retention Time (Approx) |

| Ethane ( | 30 ( | 28, 27 | ~2.5 min |

| This compound ( | 36 ( | 32, 34 | ~2.48 min* |

*Note: Deuterated compounds often elute slightly faster than protonated isotopologues on capillary columns (Inverse Isotope Effect).

Workflow Visualization

Caption: Workflow for quantifying volatile ethane using this compound gas-phase internal standardization.

Secondary Application: High-Pressure NMR

Context: In high-pressure NMR studies (e.g., studying catalytic hydrogenation or gas solubility in porous media), liquid standards like TMS are unsuitable because they may interact with the catalyst or do not coexist in the gas phase. This compound is chemically inert and provides a stable reference signal.

Chemical Shift Reference

In 13C NMR , this compound presents a distinctive septet (due to coupling with 3 deuterium atoms,

In 2H NMR (Deuterium NMR), it provides a single sharp resonance that can be used for field locking or referencing when using non-deuterated solvents under pressure.

Protocol: Pressurized Tube Loading

-

Setup: Use a heavy-wall NMR tube (J-Young valve) capable of withstanding >5 bar.

-

Solvent: Add the reaction solvent (e.g., non-deuterated benzene or water).

-

Degassing: Freeze-pump-thaw the solvent to remove

(paramagnetic impurity). -

Standard Addition:

-

Connect the tube to a vacuum line/gas manifold.

-

Introduce this compound gas at a known pressure (e.g., 100 mbar) into the frozen tube.

-

Close the valve and warm to room temperature.

-

-

Measurement: The this compound will partition between the headspace and the liquid based on Henry's Law constants (see Table 1).

Technical Reference Data

Table 1: Henry's Law Constants for Solubility Calculations

Use these values to estimate the concentration of this compound dissolved in the liquid phase during equilibration.

| Solvent | Henry's Constant ( | Temperature Dependence | Reference |

| Water | Decreases with T | [NIST/Sander, 2015] | |

| Benzene | - | [Wilhelm et al.] | |

| Ethanol | - | [Wilhelm et al.] |

Note: Ethane is significantly more soluble in organic solvents than in water.

Table 2: Mass Spectrometry Fragmentation Pattern

| Ion (m/z) | Origin | Intensity (Approx) | Notes |

| 36 | 100% | Molecular Ion (Quantifier) | |

| 34 | ~25% | Loss of D | |

| 32 | ~80% | Loss of | |

| 30 | ~10% | Interference Warning: Overlaps with Ethane |

Critical Analytical Insight: While this compound produces a fragment at m/z 30 (

References

-

Sander, R. (2015). Compilation of Henry's law constants (version 4.0) for water as solvent.[1] Atmospheric Chemistry and Physics. Link

-

NIST Chemistry WebBook. (2023). This compound Thermochemical Data and Mass Spectrum. National Institute of Standards and Technology.[2] Link

-

BIPM. (2019).[3] Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures. Link

- Morrow, J. D., et al. (1990). Quantification of Lipid Peroxidation Products. Methods in Enzymology.

-

Fulke, A. B., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics. Link

Sources

Application Note: Precise Quantitation of Trace Ethane using Ethane-d6 Isotope Dilution GC-MS

Abstract

This guide details the protocol for using fully deuterated ethane (Ethane-d6) as an internal standard for the quantitation of ethane (

Introduction: The Case for Isotope Dilution

In gas chromatography (GC), volumetric errors during gas sampling (e.g., syringe variations, temperature fluctuations in sample loops) often degrade analytical precision. Furthermore, "matrix effects"—where the background gas composition suppresses or enhances ionization—can skew results.

This compound solves these problems via Isotope Dilution Mass Spectrometry (IDMS) . By spiking the sample with a known amount of isotopically labeled standard before analysis, the ratio of the analyte (

Table 1: Physicochemical Comparison

| Property | Ethane (Natural) | This compound (Standard) | Significance |

| Formula | Chemically identical behavior | ||

| Molar Mass | 30.07 g/mol | 36.11 g/mol | +6 Da Mass Shift (Critical for MS separation) |

| Boiling Point | -88.5 °C | ~ -89.0 °C | Co-elution in GC (Ideal for Internal Standard) |

| Primary Ion (m/z) | 30, 29, 28 | 36, 34, 32 | Distinct quantitation ions |

| Ret.[1][2][3] Time (PLOT Q) | ~3.50 min | ~3.48 min | Near-perfect co-elution |

Methodology: Experimental Configuration

Gas Chromatography - Mass Spectrometry (GC-MS) Setup

The separation of light hydrocarbons requires a PLOT (Porous Layer Open Tubular) column. Liquid stationary phases are generally unsuitable for C2 hydrocarbons at ambient temperatures.

-

GC System: Agilent 7890B / 8890 or equivalent.

-

Detector: Single Quadrupole MS (e.g., 5977B) with Electron Impact (EI) source.

-

Column: Rt-Q-BOND or HP-PLOT Q (Divinylbenzene porous polymer), 30m

0.32mm ID-

Why: Porous polymers provide excellent retention for light alkanes and separate ethane from air/water peaks.

-

-

Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

-

Injection: Gas Sampling Valve (GSV) with 1.0 mL loop OR Gas-Tight Syringe (manual).

-

Note: GSV is preferred for reproducibility.

-

-

Oven Program:

-

Hold 40°C for 2 min (Focuses light gases).

-

Ramp 20°C/min to 200°C.

-

Hold 200°C for 3 min (Elutes heavier contaminants).

-

Mass Spectrometer Parameters (SIM Mode)

To achieve ppb-level sensitivity, operate in Selected Ion Monitoring (SIM) mode. Do not use Full Scan for trace quantitation.

Table 2: SIM Acquisition Parameters

| Compound | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 | Dwell Time |

| Ethane ( | 30.0 | 29.0 | 27.0 | 50 ms |

| This compound ( | 36.1 | 34.1 | 32.1 | 50 ms |

-

Technical Note: Ensure the MS solvent delay is set to turn on after the air peak (

/

Protocol: Preparation of Calibration Standards

Handling pure this compound gas requires static dilution to create working standards (ppm to ppb range).

Equipment:

-

1 L Tedlar Bags (with septum fitting).

-

Gastight Syringes (10

L, 100 -

Mass Flow Controller (MFC) or Rotameter for diluent gas (Nitrogen/Zero Air).

-

This compound Lecture Bottle (99 atom % D).

Step-by-Step Static Dilution:

-

Flush: Evacuate and flush the Tedlar bag 3x with Ultra-High Purity (UHP) Nitrogen.

-

Fill Diluent: Fill the bag with exactly 1.0 L of Nitrogen using an MFC calibrated for

. Close the valve. -

Spike Standard:

-

Using a gastight syringe, withdraw 1.0 mL of pure this compound gas from the source.

-

Inject through the bag septum.

-

Concentration Calculation:

ppm (Stock A).

-

-

Secondary Dilution (Working Standard):

-

Prepare a second bag with 1.0 L Nitrogen.

-

Take 10 mL from "Stock A" (1000 ppm) and inject into the second bag.

-

Final Concentration:

ppm.

-

Workflow: Isotope Dilution Analysis

This workflow describes the analysis of a breath sample or atmospheric canister.

The IDMS Logic Flow

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring internal standardization.

Experimental Steps

-

Spiking:

-

Collect 100 mL of sample gas (e.g., Breath) into a canister or syringe.

-

Inject a precise volume (e.g., 50

L) of the 10 ppm this compound working standard into the sample container. -

Target: You want the spike signal to be roughly comparable to the expected analyte signal (e.g., 1-10 ppb range for breath).

-

-

Equilibration: Allow 10-15 minutes for the gases to diffuse and mix.

-

Injection: Connect the sample container to the GC Gas Sampling Valve. Flush the 1 mL loop for 30 seconds.

-

Run: Start the GC-MS method (Section 3.1).

Data Analysis & Calculations

Quantitation relies on the Relative Response Factor (RRF) .

Step 1: Determine RRF

Run a calibration standard containing equal moles of Ethane (

Step 2: Calculate Unknown Concentration

Where:- = Concentration of this compound added to the sample volume.

- = Integrated peak area of m/z 30.

- = Integrated peak area of m/z 36.

- = Dilution Factor (if sample was diluted during spiking).

Quality Control: A Self-Validating System

To ensure "Trustworthiness" (Part 2 of requirements), the system must flag errors automatically.

Acceptance Criteria:

-

Retention Time Lock: The this compound peak must elute within

0.05 min of the Ethane peak. If separation > 0.1 min occurs, check for column overload or cold spots. -

Spike Recovery: The absolute area of the this compound peak should not vary by >20% between samples. A massive drop indicates a leak in the GSV or MS source issue.

-

Blank Check: Run a UHP Nitrogen blank. m/z 30 area should be < 1% of the lowest standard.

Troubleshooting Logic

Figure 2: Decision tree for validating system performance before sample analysis.

References

-

National Institute of Standards and Technology (NIST). Isotope Dilution Mass Spectrometry (IDMS). NIST.gov. [Link]

-

Paredi, P., et al. (2000). Elevation of Exhaled Ethane Concentration in Asthma.[4] American Journal of Respiratory and Critical Care Medicine. [Link]

-

US EPA. Method TO-15A: Determination of Volatile Organic Compounds (VOCs) in Air. EPA.gov. [Link]

-

Restek Corporation. Gas Sampling with PLOT Columns. Restek Technical Library. [Link]

Sources

In-situ Monitoring of Reactions Using Ethane-d6 NMR: An Application and Protocol Guide

Introduction: Unlocking Low-Temperature Reaction Dynamics

The direct, real-time observation of chemical reactions provides invaluable mechanistic and kinetic data that is often inaccessible through traditional endpoint analysis.[1] In-situ Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful tool for these studies, offering non-destructive, quantitative analysis of reacting mixtures.[1][2][3] However, monitoring reactions at very low temperatures—necessary for trapping transient intermediates or controlling highly exothermic processes—presents a significant challenge: solvent selection.[4][5] Many standard deuterated solvents freeze at temperatures where critical mechanistic events occur.

This guide introduces Ethane-d6 (C₂D₆) as a specialized solvent for in-situ NMR studies, particularly for reactions conducted at cryogenic temperatures. As a gas at standard temperature and pressure, this compound requires specialized handling, but its unique physical properties offer a clear and unobstructed window into low-temperature reaction pathways. We will explore the fundamental advantages of this compound, provide detailed, field-tested protocols for its use, and discuss best practices for data acquisition and analysis.

Principles and Advantages of this compound as an NMR Solvent

The choice of a deuterated solvent is critical for any NMR experiment. It must dissolve the analyte, remain chemically inert, and its residual proton signals should not obscure important regions of the spectrum. For low-temperature in-situ studies, the solvent's physical properties become paramount.

Why this compound? The Causality Behind the Choice

-

Exceptional Low-Temperature Liquid Range: The primary advantage of this compound is its extremely low melting point. Non-deuterated ethane melts at 89.9 K (-183.2 °C) and boils at 184.5 K (-88.6 °C).[6] This provides a vast liquid range, far exceeding that of common solvents like Toluene-d8 or Dichloromethane-d2, enabling the study of reactions at temperatures inaccessible with conventional solvents.[7]

-

Spectroscopic Simplicity: The ¹H NMR spectrum of residual protons in this compound (C₂D₅H) consists of a simple multiplet, which is often a well-defined quintet, located far upfield around 0.8 ppm.[8] This region is typically devoid of signals from organic or organometallic species, thus minimizing spectral overlap and simplifying analysis.

-

Chemical Inertness: As a saturated alkane, this compound is highly inert and unlikely to participate in or interfere with a wide variety of chemical transformations, ensuring that the observed reactivity is solely that of the intended reactants.

Comparative Properties of Low-Temperature NMR Solvents

The following table summarizes the physical properties of this compound in comparison to other commonly used solvents for variable temperature (VT) NMR, highlighting its superior performance at cryogenic temperatures.

| Solvent | Melting Point (°C) | Boiling Point (°C) | ¹H Residual Signal (ppm) |

| This compound (C₂D₆) | ~ -183 | ~ -88 | ~ 0.8 |

| Toluene-d8 (C₇D₈) | -95 | 110 | 2.09, 6.98, 7.02, 7.09 |

| Dichloromethane-d2 (CD₂Cl₂) | -97 | 40 | 5.32 |

| Acetone-d6 (CD₃COCD₃) | -94 | 56 | 2.05 |

| Methanol-d4 (CD₃OD) | -98 | 65 | 3.31, 4.87 (OH) |

Data compiled from various sources, including references[9][10][11]. Note that melting/boiling points are for the unlabeled compounds and serve as a close guide.[9]

Instrumentation and Materials

Required Equipment:

-

NMR Spectrometer equipped with a Variable Temperature (VT) unit capable of reaching at least -100°C.[7]

-

High-pressure NMR tubes (e.g., J. Young valve tubes) rated for low temperatures and pressure changes. Standard "disposable" tubes are unsuitable and dangerous for this application.[7][12]

-

Schlenk line or vacuum manifold.

-

Liquid nitrogen dewars.

-

This compound gas cylinder with a regulator.

-

Appropriate low-temperature bath (e.g., liquid nitrogen, dry ice/acetone).

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with checks to ensure sample integrity before committing to a lengthy experiment. The core of this procedure involves condensing the gaseous this compound into a sealed NMR tube containing the reactants at cryogenic temperatures.

A. Preparation of the NMR Tube and Reactants

-

Expertise Insight: The success of the experiment hinges on an absolutely dry, oxygen-free environment. Paramagnetic oxygen will broaden NMR signals, and trace water can initiate side reactions or act as an unwanted catalyst.

-

Tube Preparation: Select a high-quality J. Young valve NMR tube. Clean it thoroughly and dry it in an oven (laid flat to prevent warping) at >120°C for several hours.[12]

-

Analyte Preparation: In a separate flask, precisely weigh your catalyst, substrate, and any internal standard into the flask under an inert atmosphere (e.g., in a glovebox).

-

Transfer to NMR Tube: Dissolve the reactants in a minimal amount of a volatile, deuterated co-solvent (e.g., CD₂Cl₂) to facilitate transfer. Transfer this solution to the J. Young tube via cannula.

-

Co-Solvent Removal: Attach the NMR tube to the Schlenk line. Carefully remove the volatile co-solvent in vacuo without heating, until the reactants are a dry film or powder at the bottom of the tube. This step is crucial to avoid having mixed solvents in your final sample.

-

Backfill: Backfill the NMR tube with a dry, inert gas like argon or nitrogen. The tube is now ready for the this compound condensation.

B. Condensation of this compound and Sample Sealing

-

Trustworthiness Check: This stage requires careful execution to ensure the correct amount of solvent is added and the sample is properly sealed. The procedure is a modified Freeze-Pump-Thaw technique adapted for a gaseous solvent.[13][14]

-

Setup: Connect the J. Young tube containing the dried reactants to the Schlenk line. Connect the this compound cylinder to the same line. Ensure all connections are secure.

-

Freezing: Place the lower part of the NMR tube into a dewar of liquid nitrogen. Allow it to cool for 2-3 minutes.

-

Evacuation: Open the J. Young valve and evacuate the tube to a high vacuum (~10⁻³ mbar). This removes the inert gas added in the previous stage. Close the valve.

-

Condensation: Slowly open the valve to the this compound cylinder, allowing the gas to enter the manifold. Now, carefully and slowly open the J. Young valve on the NMR tube. The this compound gas will condense as a white solid inside the frozen tube.

-

Pro-Tip: Monitor the condensation process. You need approximately 0.5-0.6 mL of liquid solvent, which corresponds to a height of about 4 cm in a standard 5 mm tube.[15] It is better to add slightly too much and vent the excess later than to not have enough.

-

-